Benzyl isopropyl ketone
Overview
Description
Benzyl isopropyl ketone is a chemical compound that can be synthesized through various methods involving the transformation of benzylic sp(3) C-H bonds into ketone derivatives. The compound is of interest due to its potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
Several methods have been developed to synthesize ketone derivatives from benzylic compounds. One approach involves a photooxygenation reaction using O2 mediated by visible light, providing a mild route to obtain ketones from benzylic sp(3) C-H bonds with moderate to good yields . Another method leverages alkoxide-promoted reactions between esters and benzyldiboronates to form ketones, maintaining high enantiomeric excess and minimal racemization . Additionally, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates can be synthesized from alkyl aryl ketones and undergo syn-carbolithiation to produce lithiated benzyl carbamates, which can be trapped with different electrophiles .
Molecular Structure Analysis
The molecular structure of benzyl isopropyl ketone derivatives can be complex, with the potential for multiple stereocenters and substituents. The synthesis methods mentioned allow for the formation of ketones with various functional groups and stereocenters, indicating a high degree of structural diversity .
Chemical Reactions Analysis
Benzyl isopropyl ketone and its derivatives can participate in a variety of chemical reactions. For instance, (benzotriazol-1-yl)-1-phenoxyalkanes, which are alkanoyl anion equivalents, can be deprotonated and reacted with various electrophiles to yield functionalized ketones . Intramolecular α-arylation of ketone enolate anions can lead to the synthesis of benzo-fused heterocycles . Moreover, ketones can be involved in three-component cascade reactions to form isoquinolines and heterocycle-fused pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl isopropyl ketone derivatives are influenced by their molecular structures. The presence of different substituents and functional groups can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of a benzotriazolyl group can facilitate deprotonation and subsequent reactions to form various functionalized ketones . The synthesis of trans-fused hexahydro-1H-benzo[g]isochromene derivatives illustrates the ability of ketones to undergo tandem cyclizations, highlighting their chemical versatility .
Scientific Research Applications
Catalytic Arylation of Ketones
- Arylation of aromatic ketones, including variants like Benzyl isopropyl ketone, has been achieved through a catalytic process involving ruthenium catalysts. This method is significant for synthesizing complex organic compounds (Kakiuchi et al., 2005).
Synthesis of Hydrazone Derivatives
- A study demonstrated the synthesis of new hydrazone derivatives from aromatic α, β-unsaturated Ketones like Benzyl isopropyl ketone, showcasing potential for biological activities such as antioxidant and anti-tyrosinase activities (Saouli et al., 2020).
Photooxygenation of Benzylic C-H Bonds
- A method for the oxidative transformation of benzylic sp(3) C-H bonds into ketone derivatives using visible light and oxygen was developed, applicable to various benzyl ketones (Yi et al., 2015).
Direct Cross-Dehydrogenative-Coupling
- Benzyl ethers and simple ketones, including Benzyl isopropyl ketone, have been directly coupled to form β-alkoxyl ketones efficiently, showcasing a metal-free catalytic approach (Zhang & Li, 2006).
Reductive Coupling of Nitrobenzyl Bromides
- An innovative approach to the reductive coupling of nitrobenzyl bromides with activated ketones, including Benzyl isopropyl ketone, was reported, leading to the formation of tertiary alcohol products (Li et al., 2016).
properties
IUPAC Name |
3-methyl-1-phenylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIMOAGKJEVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183129 | |
Record name | Benzyl isopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl isopropyl ketone | |
CAS RN |
2893-05-2 | |
Record name | 3-Methyl-1-phenyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2893-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl isopropyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isopropyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl isopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL ISOPROPYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81804S3MKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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